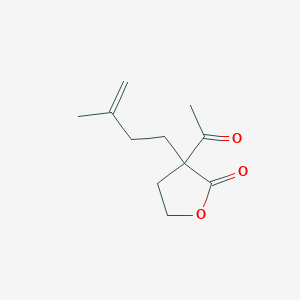![molecular formula C15H22O2S B14355258 1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene CAS No. 90184-22-8](/img/structure/B14355258.png)
1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene is an organic compound featuring a benzene ring substituted with a methoxy group and a propoxy group, which is further substituted with a cyclopentylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene typically involves multiple steps. One common method includes the nucleophilic substitution reaction where a suitable benzene derivative is reacted with a propoxy group containing a leaving group, followed by the introduction of the cyclopentylsulfanyl group. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified benzene derivatives with reduced functional groups.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[3-(Cyclopentylsulfanyl)propoxy]-4-methoxybenzene: Similar structure with a different position of the methoxy group.
1-[3-(Cyclopentylsulfanyl)propoxy]-3-ethoxybenzene: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopentylsulfanyl group adds to its distinct properties compared to other benzene derivatives.
Eigenschaften
CAS-Nummer |
90184-22-8 |
|---|---|
Molekularformel |
C15H22O2S |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
1-(3-cyclopentylsulfanylpropoxy)-3-methoxybenzene |
InChI |
InChI=1S/C15H22O2S/c1-16-13-6-4-7-14(12-13)17-10-5-11-18-15-8-2-3-9-15/h4,6-7,12,15H,2-3,5,8-11H2,1H3 |
InChI-Schlüssel |
JOQXIIUEWUUASV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)OCCCSC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Pentafluorophenoxy)phenyl]acetamide](/img/structure/B14355176.png)
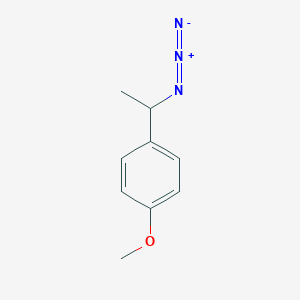
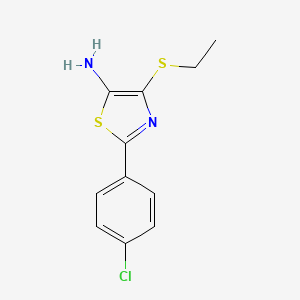
![Methyl bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14355198.png)
![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide](/img/structure/B14355200.png)


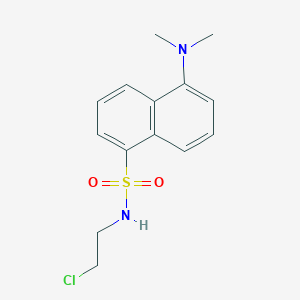
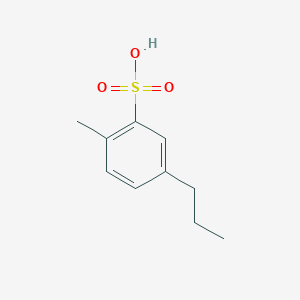
![2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione](/img/structure/B14355223.png)
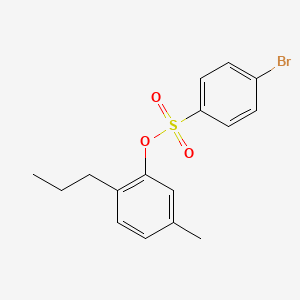
![N-{1-[2-(Dimethylamino)ethoxy]propan-2-YL}decanamide](/img/structure/B14355231.png)
